(2S)-2-Quinolin-8-ylpropanoic acid
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Overview
Description
(2S)-2-Quinolin-8-ylpropanoic acid: is a chiral compound with a quinoline moiety attached to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base to form the quinoline ring . The propanoic acid group can then be introduced through various methods, such as the reaction of the quinoline derivative with a suitable alkylating agent .
Industrial Production Methods: Industrial production of (2S)-2-Quinolin-8-ylpropanoic acid may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts to minimize waste and improve yield . These methods are designed to be more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Quinolin-8-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: (2S)-2-Quinolin-8-ylpropanoic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can have applications in catalysis and drug development .
Medicine: The compound’s quinoline moiety is of interest in medicinal chemistry due to its presence in many biologically active molecules. It is being investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-8-ylpropanoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Quinoline: A simpler structure without the propanoic acid group, used in the synthesis of various pharmaceuticals.
Quinolinic acid: An analog with a carboxylic acid group at a different position, known for its role in neurodegenerative diseases.
8-Hydroxyquinoline: A derivative with a hydroxyl group, used as a chelating agent and in antiseptics.
Uniqueness: (2S)-2-Quinolin-8-ylpropanoic acid is unique due to its chiral center and the presence of both a quinoline ring and a propanoic acid group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-quinolin-8-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMYLTHSCQNJAQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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